Phenyl dihydrogen phosphate
Overview
Description
Synthesis Analysis
- Hydrothermal Synthesis : A study by Cui et al. (2004) details the hydrothermal synthesis of organic–inorganic hybrid materials containing phenyl groups, which are structurally related to phenyl dihydrogen phosphate (Cui et al., 2004).
- Direct Polycondensation : Wang et al. (2009) describe the synthesis of poly(lactic acid)-poly(phenyl phosphate) via direct copolycondensation, starting from phenyl dichlorophosphate (Wang et al., 2009).
Molecular Structure Analysis
- Crystal Structure Studies : Noureddine et al. (2020) conducted detailed analyses of the molecular structure of phenyl dihydrogen phosphate derivatives using various spectroscopic methods and quantum chemical calculations (Noureddine et al., 2020).
Chemical Reactions and Properties
- Catalytic Properties : Shitole et al. (2019) explored the use of potassium dihydrogen phosphate, a related compound, as a catalyst for the synthesis of certain organic compounds, indicating potential applications of phenyl dihydrogen phosphate in catalysis (Shitole et al., 2019).
- Interactions and Binding : Research by Murugavel et al. (2008) sheds light on the interaction of phenyl dihydrogen phosphate with alkaline-earth metal ions, highlighting its binding properties (Murugavel et al., 2008).
Physical Properties Analysis
- Amphiphile Aggregation : Visscher et al. (2006) synthesized di-n-alkyl phosphate amphiphiles containing phenyl groups and investigated their aggregation behavior, which can be relevant to the physical properties of phenyl dihydrogen phosphate (Visscher et al., 2006).
Chemical Properties Analysis
- Phosphoric Acid Interaction : Lou et al. (2009) studied the crystal structure of a compound where phosphoric acid interacts with phenyl-based groups, providing insight into the chemical behavior of phenyl dihydrogen phosphate (Lou et al., 2009).
- Functionalization and Reactivity : Dar et al. (2015) examined the synthesis of functionalized monoaryl phosphates, which could be similar to phenyl dihydrogen phosphate in terms of chemical reactivity and functionalization possibilities (Dar et al., 2015).
Scientific Research Applications
Biomolecular Simulation and Post-Translational Modification
Phenyl dihydrogen phosphate has been studied in the context of biomolecular simulations, particularly for its role in post-translational modifications of protein side-chains. The reparametrization of the phosphate moiety, including derivatives like phenyl phosphate, has been crucial in simulating nucleic acids and proteins (Margreitter, Reif, & Oostenbrink, 2017).
Fluorescent Sensors Development
In the development of fluorescent sensors, the properties of dihydrogen phosphate, which include phenyl dihydrogen phosphate derivatives, have been significant. These sensors are vital in various scientific fields, including supramolecular chemistry and life sciences, for their ability to detect low levels of certain chemicals in both organic and aqueous solutions (Zhang et al., 2014).
Crystal Growth and Modification
Phenyl dihydrogen phosphate has been investigated in the growth and characterization of crystals, such as potassium dihydrogen phosphate crystals. The addition of phenylalanine, a derivative, affects the growth and optical properties of these crystals, indicating the potential application in modifying crystal properties (Zhou et al., 2019).
Catalysis in Organic Synthesis
This compound has been used as a catalyst in organic synthesis, for example, in the synthesis of various organic compounds. Its effectiveness as a catalyst has been noted for being user-friendly and efficient (Shitole, Ade, & Shitole Nana Vikram, 2019).
Biocompatibility and Cytotoxicity Studies
In biocompatibility and cytotoxicity studies, phenyl dihydrogen phosphate derivatives have been analyzed. These studies are crucial in determining the suitability of compounds for biomedical applications, such as stabilizing excipients or solvents for protein therapeutics (Weaver et al., 2010).
Metabolic Network Profiling
Phenyl dihydrogen phosphate plays a role in profiling the phosphate ester/anhydride metabolic network, which is significant in biochemical research and medical therapy. This profiling is essential for understanding biological processes and drug mechanisms (Sheng et al., 2021).
Activation in Chemical Reactions
Studies have explored the activation of dihydrogen phosphate, including its phenyl derivatives, by various complexes. This activation is crucial in understanding the interaction and reaction mechanisms in various chemical processes (Wezenberg et al., 2010).
Safety And Hazards
properties
IUPAC Name |
phenyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQUABWPXYYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32348-89-3 (di-potassium salt), 3279-54-7 (di-hydrochloride salt), 62698-52-6 (mono-potassium salt) | |
Record name | Phenylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044981 | |
Record name | Phenyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphoric acid, monophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
In water, approximately 1% | |
Record name | Phenylphosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 (Water = 1) | |
Record name | Phenylphosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Phenyl dihydrogen phosphate | |
Color/Form |
Clear, colorless liquid | |
CAS RN |
701-64-4 | |
Record name | Phenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03298 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoric acid, monophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOPHENYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M88J863E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Phenylphosphate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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